![molecular formula C14H20N2O3 B2520300 N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide CAS No. 428850-44-6](/img/structure/B2520300.png)
N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including chlorination, condensation, hydrolysis, and further condensation reactions. For instance, the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide is achieved using hexanedioic acid monomethyl ester as a starting material, resulting in a yield of 75.2% and is suitable for large-scale industrial production . This suggests that a similar approach could potentially be applied to synthesize N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide, with modifications to the starting materials and reaction conditions to accommodate the different substituents on the phenyl ring and the alkyl chain length.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide can be characterized using various spectroscopic techniques such as IR, NMR, mass spectrometry, and elemental analyses, as well as X-ray crystallography and theoretical methods like density functional theory (DFT) . These methods provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For the compound , similar analytical techniques could be employed to deduce its structure and confirm its synthesis.
Chemical Reactions Analysis
While the specific chemical reactions of N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide are not detailed in the provided papers, the reactions involved in the synthesis of related compounds can offer insights. The synthesis process typically involves nucleophilic substitution reactions, acylation, and amide bond formation . Understanding these reaction mechanisms can help in predicting the reactivity and possible transformations of N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally similar to N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide can be inferred from experimental data and theoretical calculations. For example, DFT calculations can predict molecular electrostatic potentials, frontier molecular orbitals, and nonlinear optical properties, which are important for understanding the behavior of the compound under various physical and chemical stimuli . These properties are crucial for determining the potential applications of the compound in various fields such as materials science and pharmaceuticals.
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-5-6-12(11(2)9-10)16-14(18)13(17)15-7-4-8-19-3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLSWNRPFXENBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide |
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